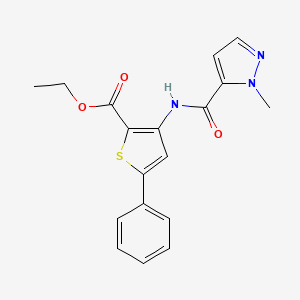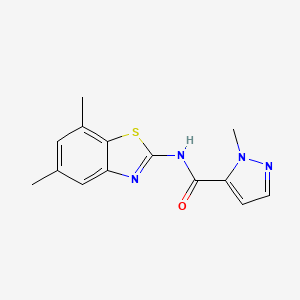![molecular formula C16H14N4O3S B6530205 methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate CAS No. 1019096-84-4](/img/structure/B6530205.png)
methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate” is a complex organic compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of pyrazoles can also involve reactions like silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines, Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, and palladium-catalyzed coupling of aryl triflates with pyrazole derivatives .科学的研究の応用
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate has been studied for its potential applications in biological and biochemical research. It has been used in studies on cell differentiation, gene expression, protein synthesis, and enzyme activity. It has also been used in studies on the regulation of gene expression, signal transduction, and protein-protein interactions. Additionally, it has been used in studies on the regulation of cell proliferation, apoptosis, and cell cycle progression.
作用機序
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds, such as 1-methylpyrazole-4-boronic acid pinacol ester, have been used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and active a signaling inhibitors .
Biochemical Pathways
Similar compounds have been involved in several reactions as reagents for the preparation of various biologically active compounds .
Result of Action
Similar compounds have been used in the synthesis of various biologically active compounds .
実験室実験の利点と制限
The use of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate in laboratory experiments has a number of advantages. It is a relatively simple and inexpensive compound to synthesize and is easily available. Additionally, it is a relatively stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is a relatively weak inhibitor of GAPDH and may not be suitable for studies requiring a more potent inhibitor. Additionally, it can be toxic to cells at high concentrations and may interfere with other biochemical processes.
将来の方向性
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate has a number of potential future directions. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used as a tool to study the regulation of gene expression, signal transduction pathways, and protein-protein interactions. Furthermore, it could be used to study the biochemical and physiological effects of other compounds and to develop new strategies for drug delivery. Finally, it could be used to study the regulation of cell proliferation, apoptosis, and cell cycle progression.
合成法
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate can be synthesized from the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid and 1,3-thiazol-4-ylbenzene in the presence of anhydrous sodium acetate and acetic anhydride. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by column chromatography and recrystallized from acetonitrile.
Safety and Hazards
特性
IUPAC Name |
methyl 4-[2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)14(21)19-16-18-12(9-24-16)10-3-5-11(6-4-10)15(22)23-2/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLEAZNQMVLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6530122.png)
![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide](/img/structure/B6530129.png)
![N-ethyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530140.png)
![N-(4-chlorophenyl)-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530148.png)
![N-[(2,6-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530156.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530182.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530187.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530194.png)

![6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530214.png)
